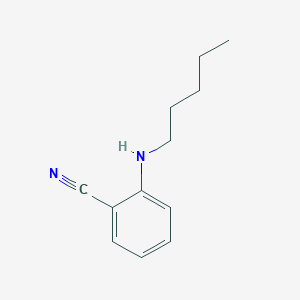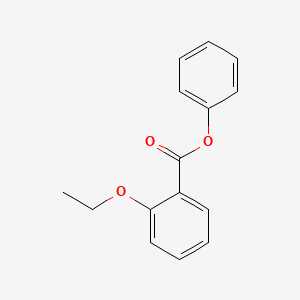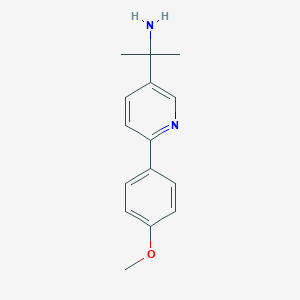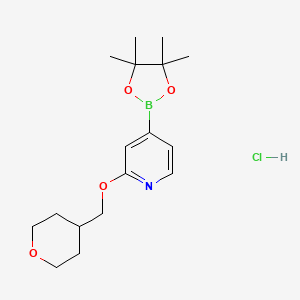
2-(Oxan-4-ylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Oxan-4-ylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine;hydrochloride is a complex organic compound that features a pyridine ring substituted with an oxan-4-ylmethoxy group and a dioxaborolan group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxan-4-ylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine;hydrochloride typically involves multi-step organic reactions. One common approach might include:
Formation of the pyridine ring: This can be achieved through various methods such as the Hantzsch pyridine synthesis.
Introduction of the oxan-4-ylmethoxy group: This step might involve the reaction of the pyridine derivative with an appropriate oxan-4-ylmethoxy precursor under specific conditions.
Attachment of the dioxaborolan group: This can be done using a Suzuki coupling reaction, where a boronic acid or ester reacts with a halogenated pyridine derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the oxan-4-ylmethoxy group.
Reduction: Reduction reactions might target the pyridine ring or the dioxaborolan group.
Substitution: The compound can participate in substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) might be used.
Substitution: Halogenated derivatives and nucleophiles are often employed in substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
Chemistry
Catalysis: The compound might serve as a ligand in catalytic reactions, enhancing the efficiency of various transformations.
Material Science: Its unique structure could be useful in the development of new materials with specific properties.
Biology and Medicine
Drug Development: The compound might be explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.
Biological Probes: It could be used as a probe to study biological processes at the molecular level.
Industry
Polymer Synthesis: The compound might be used in the synthesis of polymers with specific characteristics.
Electronics: Its properties could be exploited in the development of electronic materials.
Mechanism of Action
The mechanism of action of 2-(Oxan-4-ylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine;hydrochloride would depend on its specific application. For example, as a catalyst, it might facilitate reactions by stabilizing transition states or intermediates. In biological systems, it might interact with specific molecular targets, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2-(Oxan-4-ylmethoxy)-4-bromopyridine: Similar structure but with a bromine atom instead of the dioxaborolan group.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the oxan-4-ylmethoxy group.
Uniqueness
The presence of both the oxan-4-ylmethoxy and dioxaborolan groups in 2-(Oxan-4-ylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine;hydrochloride makes it unique, potentially offering a combination of properties not found in other compounds.
Properties
Molecular Formula |
C17H27BClNO4 |
|---|---|
Molecular Weight |
355.7 g/mol |
IUPAC Name |
2-(oxan-4-ylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine;hydrochloride |
InChI |
InChI=1S/C17H26BNO4.ClH/c1-16(2)17(3,4)23-18(22-16)14-5-8-19-15(11-14)21-12-13-6-9-20-10-7-13;/h5,8,11,13H,6-7,9-10,12H2,1-4H3;1H |
InChI Key |
WPMZWCQOELFKJS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OCC3CCOCC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Bromo-4-fluoro-2-[1-(methoxymethoxy)ethyl]benzene](/img/structure/B13877121.png)
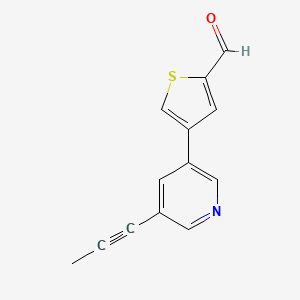
![Tert-butyl 4-[2-[4-(trifluoromethyl)phenyl]acetyl]piperazine-1-carboxylate](/img/structure/B13877129.png)
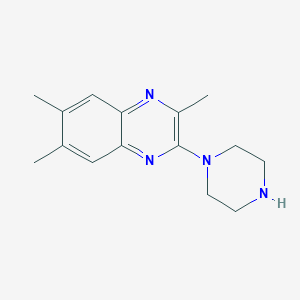

![2-[3-(2-aminoethyl)-1H-indol-5-yl]acetonitrile](/img/structure/B13877142.png)
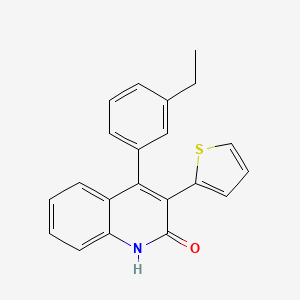
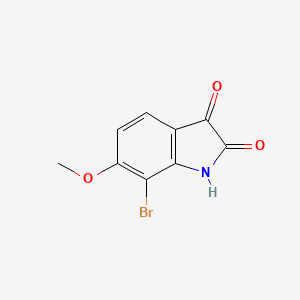
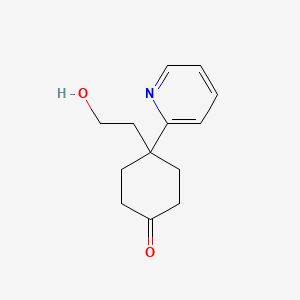
![2-[1-(4-Methoxyphenyl)ethylamino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13877161.png)
![ethyl N-[2-amino-4-[(4-chlorophenyl)methoxy]phenyl]carbamate](/img/structure/B13877171.png)
